molecular formula C9H16ClN3O2 B11769061 6,6-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride

6,6-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride

Cat. No.: B11769061
M. Wt: 233.69 g/mol
InChI Key: UTQXMKVLNPYIIN-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride is a chemical compound with the molecular formula C9H16ClN3O2. It is known for its unique spirocyclic structure, which includes a triazaspirodecane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as high-throughput experimentation (HTE) can be employed to develop robust synthetic routes that are scalable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride involves its interaction with specific molecular targets. For instance, it has been identified as a selective agonist for delta opioid receptors. This interaction modulates the receptor’s activity, leading to various physiological effects. The compound’s binding to the receptor is facilitated by its unique spirocyclic structure, which allows for specific interactions with the receptor’s binding site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride stands out due to its unique spirocyclic structure, which imparts distinct pharmacological properties. Unlike SNC80 and BW373U86, this compound exhibits lower beta-arrestin recruitment efficacy, which may translate to a different side effect profile and therapeutic potential .

Properties

Molecular Formula

C9H16ClN3O2

Molecular Weight

233.69 g/mol

IUPAC Name

6,6-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride

InChI

InChI=1S/C9H15N3O2.ClH/c1-8(2)5-10-4-3-9(8)6(13)11-7(14)12-9;/h10H,3-5H2,1-2H3,(H2,11,12,13,14);1H

InChI Key

UTQXMKVLNPYIIN-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCC12C(=O)NC(=O)N2)C.Cl

Origin of Product

United States

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